molecular formula C8H8BBrO4 B6319054 4-Bromo-3-(methoxycarbonyl)phenylboronic acid CAS No. 870196-03-5

4-Bromo-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B6319054
CAS No.: 870196-03-5
M. Wt: 258.86 g/mol
InChI Key: OUIKETNLSCVSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(methoxycarbonyl)phenylboronic acid is an organic compound with the molecular formula C8H8BBrO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a bromine atom and a methoxycarbonyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 4-Bromo-3-(methoxycarbonyl)phenylboronic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-3-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-3-(methoxycarbonyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxycarbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates .

Comparison with Similar Compounds

4-Bromo-3-(methoxycarbonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:

The presence of both the bromine atom and the methoxycarbonyl group in this compound makes it unique and versatile for various synthetic applications.

Properties

IUPAC Name

(4-bromo-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIKETNLSCVSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.